N1,N3-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N1,N3-dimethyl-1,3-propanediamineDihydrochloride
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Overview
Description
N1,N3-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N1,N3-dimethyl-1,3-propanediamine Dihydrochloride is a chemical compound with the molecular formula C25H38N2O4·2ClH and a molecular weight of 503.51 g/mol . This compound is known for its applications in neurology research, particularly in the study of calcium channels, epilepsy, Parkinson’s disease, and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N1,N3-dimethyl-1,3-propanediamine Dihydrochloride typically involves the reaction of 3,4-dimethoxyphenethylamine with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory preparation, with optimization for larger scale production. This includes the use of industrial-grade reagents and equipment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1,N3-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N1,N3-dimethyl-1,3-propanediamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted phenethylamines.
Scientific Research Applications
N1,N3-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N1,N3-dimethyl-1,3-propanediamine Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on calcium channels and neurotransmitter release.
Medicine: Investigated for potential therapeutic applications in epilepsy, Parkinson’s disease, and stroke.
Industry: Utilized in the development of neurology research tools and analytical standards.
Mechanism of Action
The compound exerts its effects primarily by interacting with calcium channels in neurons. It modulates the flow of calcium ions, which is crucial for neurotransmitter release and neuronal excitability. This interaction helps in understanding the pathophysiology of neurological disorders and developing potential treatments .
Comparison with Similar Compounds
Similar Compounds
Verapamil: A calcium channel blocker used in the treatment of hypertension and cardiac arrhythmias.
Diltiazem: Another calcium channel blocker with similar applications as Verapamil.
Nifedipine: Used primarily for the treatment of angina and hypertension.
Uniqueness
N1,N3-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N1,N3-dimethyl-1,3-propanediamine Dihydrochloride is unique due to its specific structure, which allows for targeted research in neurology. Its ability to modulate calcium channels makes it a valuable tool in studying neurological disorders .
Properties
Molecular Formula |
C42H72O15 |
---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(3R,4S,6R)-2-methyl-6-[(3S,8R,9R,10R,13R,14R,17R)-4,4,9,13,14-pentamethyl-3-[(2R,5R)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |
InChI |
InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20-,22+,23?,24?,25-,26+,27?,28+,29+,30?,31?,32+,33?,34?,35-,36-,37+,40+,41-,42-/m1/s1 |
InChI Key |
WBYJYPOPDKQBQJ-DOKBORDDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@@H]3CC[C@@H](C4(C)C)O[C@H]5C(C([C@H](C(O5)CO[C@H]6C(C([C@H](C(O6)CO)O)O)O)O)O)O)C)C)C)C([C@@H]([C@H](C(C)(C)O)O)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
Origin of Product |
United States |
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